Acide 2,2,5,5-tétraméthylthiazolidine-4-carboxylique

Vue d'ensemble

Description

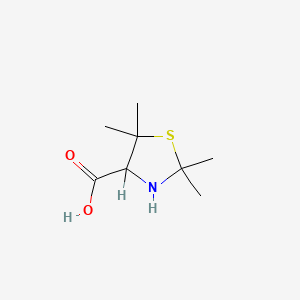

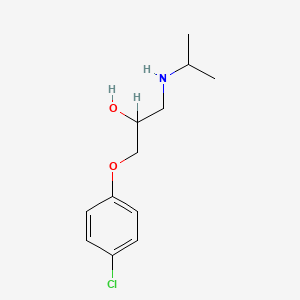

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid is a chemical compound with the molecular formula C8H15NO2S . It is used as an intermediate in the synthesis of D,L-Penicillamine O-Lactose Adduct, which is an impurity of D-Penicillamine, a Penicillin metabolite used in the treatment of Wilson’s disease .

Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 sulfide .Applications De Recherche Scientifique

Forme d'acide aminé

TMTC existe sous forme d'acide aminé plutôt que sous forme zwitterionique . Cela a été déterminé par la structure cristalline aux rayons X de TMTC . La forme d'acide aminé de TMTC trouvée dans le solide existe également en solution comme le montrent les spectres infrarouge et Raman .

Réactions biochimiques

Les modes d'action thérapeutique et les effets secondaires indésirables du médicament D-pénicillamine dépendent de plusieurs réactions biochimiques, l'une des plus importantes étant la capacité à former des cycles thiazolidine avec les aldéhydes et les cétones . TMTC, étant une thiazolidine, joue un rôle crucial dans ces réactions .

Action sur la membrane cellulaire

L'acide thiazolidine-4-carboxylique s'est avéré agir sur la membrane cellulaire des cellules tumorales, provoquant éventuellement une transformation inverse en cellules normales grâce à la restauration de l'inhibition de contact . TMTC, en tant qu'acide thiazolidine-4-carboxylique, pourrait potentiellement avoir des effets similaires .

Équilibres zwitterioniques des acides aminés

Les spectres infrarouge et Raman d'échantillons solides de six produits thiazolidine méthylés différents de la D-pénicillamine et du chlorhydrate de L-cystéine ont été observés et attribués . Ces études aident à établir si la substitution méthyle aux positions C2 et C5 du cycle thiazolidine affecte l'équilibre zwitterionique des acides aminés .

Réactif pour la détermination des amines

TMTC est un aminothiol utilisé comme réactif pour la détermination de la carbinolamine et d'autres amines . C'est un solide incolore qui a un point de fusion d'environ 55 °C .

Solubilité et purification

TMTC est soluble dans l'eau et peut être purifié par recristallisation dans le méthanol . Cette propriété le rend utile dans divers procédés et réactions chimiques où la solubilité et la facilité de purification sont importantes .

Mécanisme D'action

Target of Action

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid (TMTC) is primarily used as a reagent for the determination of carbinolamine and other amines . These amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.

Mode of Action

It is known that tmtc interacts with its targets (carbinolamine and other amines) through its aminothiol group . This interaction may result in changes to the structure or function of the target amines, potentially influencing their role in biological processes.

Pharmacokinetics

It is known that tmtc is soluble in water , which may influence its bioavailability and distribution within the body.

Avantages Et Limitations Des Expériences En Laboratoire

2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid is its ability to act as an inhibitor of the enzyme, acetylcholinesterase. This allows for the study of the effects of increasing or decreasing the levels of acetylcholine in the brain. Another advantage is its ability to act as an inhibitor of the enzyme, tyrosinase, allowing for the study of the effects of decreasing the levels of dopamine in the brain. A limitation of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid is that it is a relatively unstable compound, meaning that it can break down over time and lose its effectiveness.

Orientations Futures

There are a variety of future directions for 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid. One possible direction is the development of new pharmaceuticals and drugs that utilize 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid as an active ingredient. Another possible direction is the development of new materials, such as polyurethanes, polyesters, and polyamides, that utilize 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid as a building block. Additionally, 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid could be used in the development of new analytical methods and techniques, such as chromatographic methods and spectroscopic methods. Finally, 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid could be used in the study of enzyme catalysis and the structure and function of proteins.

Propriétés

IUPAC Name |

2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-7(2)5(6(10)11)9-8(3,4)12-7/h5,9H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJCRVOHKUEEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973705 | |

| Record name | 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58131-62-7 | |

| Record name | 2,2,5,5-Tetramethyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58131-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058131627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-6-[(E)-(quinolin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B1657702.png)

![N-[(4-Diethylaminophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-YL)propanamide](/img/structure/B1657705.png)

![2-Chloro-5-[(4Z)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1657707.png)

![(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B1657708.png)

![2-[(E)-Azepan-1-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B1657711.png)

![(4E)-5-[4-(Dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B1657714.png)

![(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-phenylpyrrolidine-2,3-dione](/img/structure/B1657716.png)

![3-[4-[2-fluoro-4-[(Z)-N-(4-fluoroanilino)-C-methylcarbonimidoyl]phenyl]piperazin-1-yl]propanenitrile](/img/structure/B1657717.png)

![(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B1657718.png)

![4-[(3Z)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]benzenesulfonamide](/img/structure/B1657719.png)